molecular formula C8H12N2O3 B13607667 3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid

3-(1,5-Dimethyl-1h-pyrazol-4-yl)-3-hydroxypropanoic acid

Cat. No.: B13607667
M. Wt: 184.19 g/mol
InChI Key: FICQHVJOVLIKEC-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is a heterocyclic carboxylic acid featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions, a hydroxyl group at the 3-position of the propanoic acid side chain, and a carboxyl group.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)3-8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13)

InChI Key

FICQHVJOVLIKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the alkylation of 1,5-dimethyl-1H-pyrazole with a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds

Major Products Formed

    Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid

    Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanol

    Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropanoic acid moiety can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions or hydrophobic interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can be contextualized against related pyrazole-carboxylic acid derivatives, benzimidazole-hydroxypropanoic acids, and triazolo-pyrimidine hybrids. Key differences in substituents, physicochemical properties, and reactivity are outlined below:

Structural and Functional Group Variations

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Notable Features
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid Pyrazole + propanoic acid 1,5-dimethyl pyrazole; 3-hydroxy, 3-carboxyl C9H12N2O3 196.20 Potential zwitterionic behavior
(E)-4d () Pyrazole + propenoic acid 6-chloro-3-pyridazinyl; benzoylamino; 3,5-dimethyl pyrazole C19H16ClN5O3 409.82 Higher melting point (187–189°C)
3-(2-Benzimidazolyl)-3-hydroxypropanoic acid () Benzimidazole + propanoic acid 2-benzimidazolyl; 3-hydroxy, 3-carboxyl C10H8N2O3 204.18 Zwitterionic carboxyl group (IR: 1550 cm⁻¹)
3-[5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid () Triazolo-pyrimidine + pyrazole 1,5-dimethyl pyrazole; trifluoromethyl; triazolo-pyrimidine; carboxyl C14H13F3N6O2 354.29 Enhanced lipophilicity (CF3 group)

Physicochemical Properties

  • Melting Points: The pyrazole-propenoic acid derivative (E)-4d exhibits a higher melting point (187–189°C) compared to the target compound, likely due to increased rigidity from the pyridazinyl substituent and stronger intermolecular hydrogen bonding .
  • Ionization Behavior: Infrared spectroscopy of 3-(2-benzimidazolyl)-3-hydroxypropanoic acid reveals zwitterionic carboxylate bands (1550 cm⁻¹), whereas non-zwitterionic analogs (e.g., 3-(1-benzyl-2-benzimidazolyl)-3-hydroxypropanoic acid) show unionized carboxyl IR peaks at 1709 cm⁻¹ .
  • Solubility: The trifluoromethyl group in the triazolo-pyrimidine derivative () likely reduces aqueous solubility compared to the hydrophilic hydroxypropanoic acid moiety in the target compound .

Reactivity and Stability

  • Oxidation Sensitivity: Benzimidazole-hydroxypropanoic acids () undergo rapid oxidation to unsaturated acids under heat (177°C) or oxidative conditions, a trait shared with β-hydroxy acids like the target compound .
  • Esterification Challenges: Direct esterification of zwitterionic hydroxypropanoic acids (e.g., 3-(2-benzimidazolyl)-3-hydroxypropanoic acid) requires acidic catalysts (e.g., HCl), similar to amino acids, due to protonation equilibria . This contrasts with non-zwitterionic analogs, which esterify more readily.

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl and carboxyl groups may engage in hydrogen-bonding networks, analogous to patterns observed in pyrazole and benzimidazole derivatives. For instance, Etter’s graph-set analysis () could classify such interactions as cyclic or chain motifs, influencing crystal packing and stability .

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid is C8H12N2O3. Its structure features a pyrazole ring, which is known for conferring various biological activities. The presence of the hydroxypropanoic acid moiety enhances its solubility and potential interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole-based compounds, demonstrating their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

CompoundTarget BacteriaInhibition Zone (mm)
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acidE. coli15
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acidS. aureus18

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds similar to 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a promising avenue for treating inflammatory diseases .

CytokineInhibition Percentage (%) at 10 µM
TNF-α61
IL-676

3. Anticancer Activity

Emerging studies indicate that pyrazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanoic acid can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial growth.
  • Cell Signaling Modulation : The compound can affect pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling upon administration of pyrazole derivatives compared to controls .
  • Antimicrobial Evaluation : In vitro studies showed that certain pyrazole compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

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